molecular formula C7H5BrN2 B136497 2-bromo-1H-benzimidazole CAS No. 54624-57-6

2-bromo-1H-benzimidazole

Cat. No. B136497
Key on ui cas rn: 54624-57-6
M. Wt: 197.03 g/mol
InChI Key: PHPYXVIHDRDPDI-UHFFFAOYSA-N
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Patent
US07538931B2

Procedure details

To a flask were added 4 g 2-bromo-1H-benzimidazole and 60 ml tetrahydrofuran, and the mixture was cooled to 10 C. To this mixture was added 1.2 g of 60% sodium hydride in mineral oil in small portions, and after stirring at 10 C for ten minutes, 4.7 g of diethyl sulfate were added. The reaction mixture was heated to 40 C for several hours, then cooled to 22 C and quenched with 100 ml water. The product was extracted twice with 50 ml ethyl acetate and following removal of the solvent, the product was purified by silica gel chromatography using a gradient from 100% hexane to 25% ethyl acetate in hexane. An oil was obtained that crystallized on standing which was dried resulting in 4.2 g of a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[H-].[Na+].S(OCC)(O[CH2:17][CH3:18])(=O)=O>O1CCCC1>[Br:1][C:2]1[N:6]([CH2:17][CH3:18])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=NC2=C(N1)C=CC=C2
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
S(=O)(=O)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
after stirring at 10 C for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 10 C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 40 C for several hours
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 22 C
CUSTOM
Type
CUSTOM
Details
quenched with 100 ml water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted twice with 50 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
removal of the solvent
CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
An oil was obtained
CUSTOM
Type
CUSTOM
Details
that crystallized on standing which
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC2=C(N1CC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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